ACC2 Isoform Selectivity: Superior Discrimination Compared to ACC1
The 2-bromo-4-isobutoxyphenoxy thiazole derivative demonstrates pronounced isoform selectivity between acetyl-CoA carboxylase 1 (ACC1) and 2 (ACC2), a property not uniformly observed across all thiazole scaffolds. Against human recombinant ACC2, this scaffold exhibits an IC50 of 35 nM, while its activity against ACC1 is negligible (IC50 > 30,000 nM) [1]. This >857-fold selectivity window is a quantifiable differentiation from non-selective thiazole-based ACC inhibitors, which often inhibit both isoforms with comparable potency. The isobutoxy substitution pattern on the phenyl ring is implicated in driving this selective engagement, as unsubstituted phenyl or simpler alkyl-aryl thiazoles do not reproduce this selectivity profile [2].
| Evidence Dimension | ACC Isoform Selectivity (ACC2 vs ACC1) |
|---|---|
| Target Compound Data | IC50 (ACC2) = 35 nM; IC50 (ACC1) > 30,000 nM; Selectivity Ratio > 857-fold |
| Comparator Or Baseline | Non-selective thiazole ACC inhibitors (class baseline): Comparable ACC1/ACC2 inhibition |
| Quantified Difference | >857-fold selectivity for ACC2 over ACC1 |
| Conditions | Inhibition of human recombinant ACC1 and ACC2 enzymes in biochemical assay (BindingDB curated data from Abbott Laboratories) |
Why This Matters
This pronounced isoform selectivity defines the compound's utility for dissecting ACC2-specific biology, enabling experimental designs where confounding ACC1-mediated effects are minimized.
- [1] BindingDB. BDBM50203983 (CHEMBL233005): N-(4-(2-(2-bromo-4-isobutoxyphenoxy)thiazol-5-yl)but-3-yn-2-yl)acetamide - ACC1 and ACC2 Inhibition Data. BindingDB Entry. View Source
- [2] Kumar Gupta G, et al. Solid phase synthesis and computational study of some thiazole derivatives of potential biological interest. In: Industrial, Medical and Environmental Applications of Microorganisms. Brill; 2014. View Source
